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Compound of Interest |

Compound Name: 1-(2-Chlorothiazol-5-yl)ethanone
CAS No.: 885229-41-4
Cat. No.: B3030241
. J

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous
natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage
in various biological interactions have made it a cornerstone in the development of treatments
for a wide array of diseases, including cancer, inflammation, and microbial infections.[2][3]
Within this important class of heterocycles, 1-(2-Chlorothiazol-5-yl)ethanone emerges as a
highly versatile and valuable building block for drug discovery and development.

This technical guide provides a comprehensive overview of 1-(2-Chlorothiazol-5-yl)ethanone
(CAS No. 885229-41-4), designed for researchers, chemists, and drug development
professionals. We will delve into its chemical properties, plausible synthetic routes, analytical
characterization, and critical applications, underscoring its utility as a key intermediate in the
synthesis of complex molecular architectures.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, its
properties can be reliably inferred from its structure and data on related compounds.[4] These
characteristics are crucial for its handling, reaction setup, and purification.
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Property Anticipated Value |/ Data Rationale /| Reference
CAS Number 885229-41-4 Verified[5][6]
Molecular Formula CsHaCINOS Calculated from structure
Molecular Weight 161.61 g/mol Calculated from formula
Likely a white to off-white or Typical for small, functionalized
Appearance ) .
pale yellow solid heterocyclic compounds
Soluble in common organic Based on the presence of both
- solvents (e.g., DCM, THF, polar (ketone, thiazole) and
Solubility ) ) ]
DMF, Acetone); Insoluble in nonpolar (chlorinated ring)
water features
Not available. Expected to be
) ) higher than 2-chlorothiazole
Melting Point ) N/A
due to increased molecular
weight and polarity.
Not available. Expected to be
Boiling Point significantly higher than related  N/A

non-acetylated thiazoles.

Synthesis and Mechanistic Insights

A robust synthesis of 1-(2-Chlorothiazol-5-yl)ethanone is critical for its accessibility. While

multiple routes can be envisioned, a Friedel-Crafts acylation of 2-chlorothiazole represents a

direct and efficient strategy.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

This protocol describes the acylation of a 2-chlorothiazole precursor. The choice of a Lewis

acid catalyst is crucial for activating the acetylating agent without degrading the sensitive

thiazole ring.
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Step 1: Preparation of Starting Material

(Z-Aminothiazole)

andmeyer Reaction
NaNOz2, HCI, CuCl)

Step 2: Friedel-Crafts Acylation

( Acetyl Chloride (CHsCOCI) )

(Z'Ch'or"th'azo'e + Lewis Acid (e.g., AICl3)

Inert Solvent (e.g), CSz, DCE)
Controlled Temperature

1-(2-Chlorothiazol-5-yl)ethanone

Aqueous Workup
(Quench Reaction)

Step| 3: Purification

(Crude Product)

Column Chromatography
(Silica Gel)

Pure Product
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Caption: Proposed synthetic workflow for 1-(2-Chlorothiazol-5-yl)ethanone.

Experimental Protocol (lllustrative)
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e Preparation of 2-Chlorothiazole: 2-Chlorothiazole can be synthesized from the readily
available 2-aminothiazole via a Sandmeyer reaction.[7][8] This involves diazotization of the
amino group with sodium nitrite and hydrochloric acid, followed by substitution with chloride
using a copper(l) chloride catalyst.

o Acylation Reaction Setup: To a cooled (-10 to 0 °C) suspension of anhydrous aluminum
chloride (AICls, 1.2 equivalents) in a suitable inert solvent such as dichloromethane (DCM) or
1,2-dichloroethane (DCE), add acetyl chloride (1.1 equivalents) dropwise.

o Causality:The use of a Lewis acid like AICIs is essential to generate the highly electrophilic
acylium ion (CHsCO"), which is required to overcome the relative aromatic stability of the
thiazole ring. The reaction is conducted at low temperatures to control the exothermic
reaction and prevent side reactions.

o Substrate Addition: To the activated acylating mixture, add a solution of 2-chlorothiazole (1.0
equivalent) in the same solvent dropwise, maintaining the low temperature.

o Reaction Monitoring: Allow the reaction to stir at low temperature and then warm to room
temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting
material is consumed.

o Workup and Purification: Carefully pour the reaction mixture over crushed ice and acidify
with dilute HCI to quench the catalyst. Extract the aqueous layer with an organic solvent
(e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure.

o Trustworthiness:The quenching and extraction steps are a self-validating system to
remove the catalyst and inorganic byproducts, ensuring the crude product is suitable for
chromatographic purification.

» Final Purification: Purify the crude residue by column chromatography on silica gel, eluting
with a gradient of ethyl acetate in hexanes to yield the pure 1-(2-Chlorothiazol-5-
yl)ethanone.

Spectroscopic Characterization and Structural
Elucidation
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Accurate structural confirmation is paramount. A combination of NMR, IR, and Mass
Spectrometry is used to unambiguously identify the compound.[4] The following data are
anticipated based on the known effects of the functional groups present.[9][10][11]

Synthesized Compound
(1-(2-Chlorothiazol-5-yl)ethanone)

IR Spectroscopy Mass Spectrometry
(Functional Group ID) (Molecular Weight & Formula)

NMR Spectroscopy
(*H & 13C Connectivity)

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of the title compound.

Anticipated Spectroscopic Data

1H Nuclear Magnetic Resonance (NMR) Spectroscopy:
e Solvent: CDCls

o Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift

Multiplicity Integration Assignment Rationale
(5, ppm)

The proton on
the thiazole ring
is deshielded by
the electron-
~8.1-8.3 Singlet (s) 1H Thiazole C4-H withdrawing

nature of the
adjacent sulfur
atom and the

carbonyl group.

The methyl
protons adjacent
to the carbonyl
group typically
appear in this

~2.6-2.7 Singlet (s) 3H -C(O)CHs

region.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Solvent: CDCIs
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Chemical Shift (6, ppm) Assignment Rationale
~188-192 C=0 Carbonyl carbon of a ketone.
The carbon atom bonded to
~155-160 Thiazole C2-Cl both nitrogen and chlorine is
highly deshielded.
Aromatic CH carbon in the
~145-150 Thiazole C4-H ) ]
thiazole ring.
) Quaternary carbon attached to
~135-140 Thiazole C5-Ac
the acetyl group.
Methyl carbon of the acetyl
~26-28 -CHs
group.
Infrared (IR) Spectroscopy:
Wavenumber (cm~?) Vibration Type Functional Group
~3100 C-H Stretch Aromatic (Thiazole Ring)
~1680-1700 C=0 Stretch Aryl Ketone
~1500-1600 C=C / C=N Stretch Thiazole Ring
~700-800 C-CI Stretch Chloro Group
Mass Spectrometry (MS):
Method Feature Rationale
Protonated molecular ion. The
characteristic ~3:1 isotopic
ESI-MS [M+H]* at m/z = 162.0/164.0

pattern for chlorine (3°CI/3”Cl)

would be observed.

Applications in Drug Discovery and Development
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1-(2-Chlorothiazol-5-yl)ethanone is not an end product but a strategic intermediate. Its value
lies in the two reactive handles it possesses: the ketone and the chloro group.

o The Ketone Handle: The acetyl group is a versatile precursor. It can undergo a wide range of
transformations, such as aldol condensations to form chalcones, reduction to secondary
alcohols, or conversion to oximes and hydrazones, enabling the rapid diversification of the
molecular scaffold.[12][13]

e The Chloro Handle: The chlorine at the C2 position of the thiazole ring is susceptible to
nucleophilic aromatic substitution (SnAr). This allows for the introduction of various amine,
thiol, or alcohol nucleophiles, which is a common strategy for coupling fragments in drug
synthesis.[7][14]

/

|/ 1-(2-Chlorothiazol-5-yl)ethanone
U (Key Intermediate)

Condensation with

Hydrazines/Hydroxylamine Reaction with Amines

Aldol Condensation Reduction (e.g., NaBHa) Reaction with Thiols Reaction with Alcohols

Ketagne Chemistry

Secondary Alcohols

C2-Chloride Substitution (SnAr)

2-Alkoxy Derivatives

2-Thioether Derivatives

2-Amino Derivatives

Hydrazones/Oximes

Click to download full resolution via product page
Caption: Derivatization pathways from 1-(2-Chlorothiazol-5-yl)ethanone.

This dual reactivity makes it an ideal starting material for constructing libraries of complex
molecules for high-throughput screening in drug discovery programs aimed at identifying novel
anti-cancer, anti-inflammatory, or anti-microbial agents.[2][3]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific
Material Safety Data Sheet (MSDS) for this compound should be consulted, general guidelines
for handling chlorinated heterocyclic ketones apply.

© 2026 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b3030241?utm_src=pdf-body
https://library.dmed.org.ua/uploads/files/2025-01/1736947053_biopolym_cell-2021-37-5-389-lozynskyj.pdf
https://www.researchgate.net/publication/357969965_Synthesis_and_evaluation_of_biological_activity_of_1-2-amino-4-methylthiazol-5-yl-3-arylpropenones
https://www.mdpi.com/1420-3049/26/5/1449
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3752078.htm
https://www.benchchem.com/product/b3030241?utm_src=pdf-body-img
https://www.benchchem.com/product/b3030241?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8026163/
https://www.mdpi.com/1420-3049/27/23/8137
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab
coat, and chemical-resistant gloves.[15][16]

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors.[15][17] Avoid contact with skin and eyes.[16][17]

o Storage: Store in a cool, dry, and well-ventilated place away from heat and direct sunlight.
[15][18] Keep the container tightly sealed to prevent moisture absorption and degradation.

» Disposal: Dispose of waste materials in accordance with all applicable federal, state, and
local regulations for chemical waste.[15][19]

Conclusion

1-(2-Chlorothiazol-5-yl)ethanone is a valuable and strategically important building block in
organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of
two distinct and versatile reactive sites—the ketone and the C2-chloro substituent—make it an
ideal precursor for generating diverse libraries of novel heterocyclic compounds. The protocols
and data outlined in this guide provide a solid foundation for researchers to harness the full
potential of this key synthetic intermediate in their drug discovery and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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